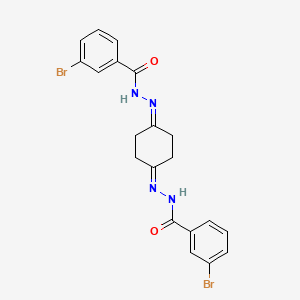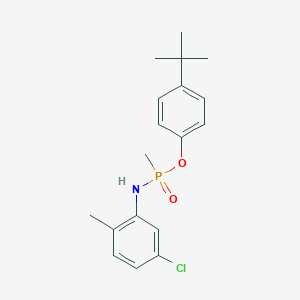
N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide
Overview
Description
N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide, also known as BZP, is an organic compound that has been extensively researched for its potential use as a pharmaceutical drug. It is a benzamide derivative that has been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Scientific Research Applications
N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide has been the subject of numerous scientific studies due to its potential as a pharmaceutical drug. It has been found to exhibit antiviral activity against a range of viruses, including HIV, herpes simplex virus, and influenza virus. N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide has also been shown to have anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis. Additionally, N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide has been found to have anticancer activity, inhibiting the growth of tumor cells in vitro and in vivo.
Mechanism of Action
The exact mechanism of action of N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in viral replication, inflammation, and cancer cell growth. N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for the replication of the virus. It has also been found to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response, and the Akt protein, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the inflammatory response. N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, leading to their death. Additionally, N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide has been found to have antioxidant activity, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide has been extensively studied, with a large body of literature available on its properties and potential uses. However, there are also limitations to using N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide in lab experiments. It can be difficult to determine the optimal dosage and concentration for use in experiments, and there may be variations in its activity depending on the specific cell or tissue type being studied.
Future Directions
There are many potential future directions for research on N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide. One area of interest is in developing N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide-based drugs for the treatment of viral infections, inflammation, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide and its effects on different cell types and tissues. Future research could also focus on optimizing the synthesis and purification methods for N-(benzoyloxy)-N-(6-chloro-2-methyl-4-pyrimidinyl)benzamide, as well as exploring its potential use in combination with other drugs or therapies.
properties
IUPAC Name |
[benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O3/c1-13-21-16(20)12-17(22-13)23(18(24)14-8-4-2-5-9-14)26-19(25)15-10-6-3-7-11-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXDVBYDBXYYIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N(C(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[Benzoyl-(6-chloro-2-methylpyrimidin-4-yl)amino] benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[(3,5-dimethoxybenzyl)amino]methylene}-1-(2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743867.png)
![5-[(1,3-benzodioxol-5-ylamino)methylene]-1-(2-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3743874.png)
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-methoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3743881.png)

![5-[4-(dimethylamino)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B3743910.png)
![2,2'-[(3-nitrophenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3743918.png)


![1-[3,4,4-trichloro-1-(4-morpholinyl)-2-nitro-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B3743952.png)
![4-(1-methylbenzo[f]quinolin-3-yl)aniline](/img/structure/B3743955.png)
![4-(4-methylphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743962.png)
![4-(4-methoxyphenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B3743965.png)

![4,4'-sulfonylbis{2-[(1H-pyrrol-2-ylmethylene)amino]phenol}](/img/structure/B3743975.png)